![molecular formula C18H21NO6S B11157356 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-S-methyl-D-cysteine](/img/structure/B11157356.png)
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-S-methyl-D-cysteine
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Overview
Description
2-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-3-(methylsulfanyl)propanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-3-(methylsulfanyl)propanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Methoxylation and Methylation: The chromen-2-one core is then methoxylated and methylated at specific positions using appropriate reagents such as methyl iodide and sodium methoxide.
Amidation: The propanoic acid side chain is introduced through an amidation reaction, where the chromen-2-one derivative reacts with 3-aminopropanoic acid under suitable conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The aromatic ring in the chromen-2-one core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-3-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its coumarin core.
Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: The coumarin core can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or other signaling molecules.
Gene Expression: It can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
4-Methylumbelliferone: A coumarin derivative used in fluorescent assays.
Uniqueness
2-[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-3-(methylsulfanyl)propanoic acid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of methoxy, methylsulfanyl, and propanamido groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO6S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H21NO6S/c1-10-12-5-4-11(24-2)8-15(12)25-18(23)13(10)6-7-16(20)19-14(9-26-3)17(21)22/h4-5,8,14H,6-7,9H2,1-3H3,(H,19,20)(H,21,22)/t14-/m1/s1 |
InChI Key |
SJEDOCRGSQPPHY-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N[C@H](CSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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